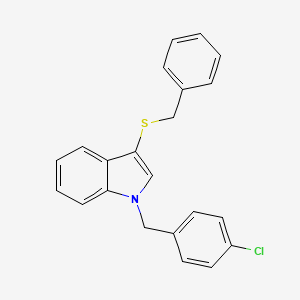

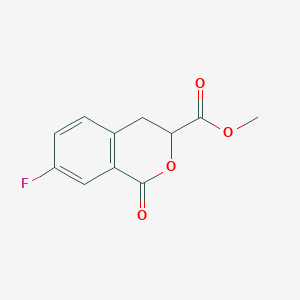

3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like “3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole” belong to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Williamson ether synthesis . This is a reaction where an alkyl halide reacts with an alcohol in the presence of a base to produce an ether .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule. For example, 4-chlorobenzaldehyde can react with 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine to form a specific product .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For instance, 4-chlorobenzaldehyde, a related compound, is a solid at room temperature with a melting point of 45-50 °C and a boiling point of 213-214 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The indole nucleus, such as in 3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole, is a key component in many natural and synthetic molecules with significant biological activities. These molecules display a range of properties like anti-tumor and anti-inflammatory activities, often associated with DNA and protein interactions. For instance, a related compound, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, has been synthesized and characterized, highlighting the chemical versatility of indole derivatives (Geetha et al., 2019).

Catalytic Applications

- Indoles, including variants like this compound, can undergo various catalytic reactions. For example, vanadium-catalyzed sulfenylation of indoles with thiols under molecular oxygen demonstrates the potential for synthesizing sulfanylindoles, which could have implications in medicinal chemistry (Maeda et al., 2004).

Methodologies in Indole Synthesis

- The synthesis and functionalization of indoles have been a subject of extensive research. Palladium-catalyzed reactions are particularly significant in indole chemistry due to their wide range of functionalities and applicability to complex molecules. These methodologies provide a framework for synthesizing compounds like this compound and its derivatives (Cacchi & Fabrizi, 2005).

Application in Medicinal Chemistry

- Indole derivatives are often explored for their potential in medicinal chemistry due to their diverse biological activities. For example, a study on MK-886, a leukotriene biosynthesis inhibitor, which is structurally related to this compound, indicates the relevance of such compounds in therapeutic applications (SchmidtStanley et al., 1991).

Advanced Organic Synthesis Techniques

- Advanced organic synthesis techniques utilizing indoles demonstrate the chemical versatility and potential applications of compounds like this compound. For instance, one-pot synthesis methods and various catalytic reactions offer efficient pathways to create structurally diverse indole derivatives (Majo & Perumal, 1996).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions in the study of a compound like “3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole” would depend on the current state of research in the field. It could involve exploring its potential applications, studying its mechanism of action in more detail, or developing new synthesis methods .

Eigenschaften

IUPAC Name |

3-benzylsulfanyl-1-[(4-chlorophenyl)methyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNS/c23-19-12-10-17(11-13-19)14-24-15-22(20-8-4-5-9-21(20)24)25-16-18-6-2-1-3-7-18/h1-13,15H,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVUZOFCDGYROH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2720576.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-phenylethanesulfonamide](/img/structure/B2720577.png)

![2-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2720580.png)

![N-benzyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2720581.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B2720582.png)

![9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2,6-dimethyl-4-(6-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2720588.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2720599.png)